Cas no 33775-94-9 (2-Iodothioanisole)

2-Iodothioanisole (CAS: 100-04-9) is an organosulfur compound featuring a thioether group and an iodine substituent on the benzene ring. This reagent is primarily utilized in organic synthesis as a versatile building block for cross-coupling reactions, such as Suzuki-Miyaura and Ullmann-type couplings, due to the reactivity of the iodine moiety. Its electron-rich thioanisole backbone enhances stability while facilitating selective functionalization. The compound is particularly valuable in pharmaceutical and agrochemical research for constructing complex aryl sulfide derivatives. It is typically supplied as a high-purity solid, ensuring consistent performance in synthetic applications. Proper handling under inert conditions is recommended to maintain stability.
2-Iodothioanisole structure
2-Iodothioanisole structure
Product Name:2-Iodothioanisole
CAS No:33775-94-9
MF:C7H7IS
MW:250.099952936172
MDL:MFCD00051611
CID:89038
PubChem ID:2801416
Update Time:2025-10-22

2-Iodothioanisole Chemical and Physical Properties

Names and Identifiers

    • 2-Iodothioanisole
    • 2-Iodophenyl methyl sulphide~2-(Methylthio)iodobenzene
    • 1-Iodo-2-(methylthio)benzene
    • 1-iodo-2-methylsulfanylbenzene
    • 1-iodo-2-(methylsulfanyl)benzene
    • 2-(methylsulfanyl)iodobenzene
    • 2-(methylthio)iodobenzene
    • 2-iodophenyl methyl sulfide
    • o-iodothioanisole
    • AKOS009158539
    • SCHEMBL767433
    • EN300-342399
    • CS-0142865
    • 2-methylmercaptoiodobenzene
    • Benzene, 1-iodo-2-(methylthio)-
    • AC-16438
    • MFCD00051611
    • 33775-94-9
    • AS-33046
    • FT-0612689
    • DTXSID50384246
    • 1-Iodo-2-methylsulfanyl-benzene
    • J-509737
    • (2-Iodophenyl)(methyl)sulfane
    • DB-021242
    • MDL: MFCD00051611
    • Inchi: 1S/C7H7IS/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3
    • InChI Key: YENHZHSFWAPGIR-UHFFFAOYSA-N
    • SMILES: IC1C=CC=CC=1SC
    • BRN: 2516385

Computed Properties

  • Exact Mass: 249.93100
  • Monoisotopic Mass: 249.931
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 85
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.1
  • Topological Polar Surface Area: 25.3A^2

Experimental Properties

  • Color/Form: liquid
  • Density: 1.78
  • Boiling Point: 129 °C
  • Flash Point: 129-131°C/3mm
  • Refractive Index: 1.682
  • PSA: 25.30000
  • LogP: 3.01310
  • Solubility: Not determined
  • Sensitiveness: Light Sensitive

2-Iodothioanisole Security Information

  • Hazardous Material transportation number:UN 3261 8/PG 2
  • WGK Germany:1
  • Safety Instruction: S26-S36/37/39-S45
  • RTECS:UE8750000
  • Hazardous Material Identification: C
  • HazardClass:LIGHT SENSITIVE, STENCH
  • Risk Phrases:R35; R34; R21/22
  • Packing Group:III
  • Safety Term:8
  • Packing Group:III
  • Hazard Level:8

2-Iodothioanisole Customs Data

  • HS CODE:29159080
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-Iodothioanisole Production Method

2-Iodothioanisole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:33775-94-9)2-Iodothioanisole
Order Number:A949789
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:05
Price ($):226.0
Email:sales@amadischem.com

2-Iodothioanisole Related Literature

Additional information on 2-Iodothioanisole

2-Iodothioanisole (CAS No. 33775-94-9): A Versatile Compound in Modern Chemical and Pharmaceutical Research

2-Iodothioanisole (CAS No. 33775-94-9) is a unique and versatile compound that has gained significant attention in the fields of chemical and pharmaceutical research. This compound, also known as 2-iodothioanisole, is characterized by its distinct molecular structure, which includes an iodine atom and a thioether group attached to an anisole ring. The combination of these functional groups endows 2-Iodothioanisole with a wide range of chemical properties and reactivity, making it a valuable intermediate in various synthetic pathways.

The molecular formula of 2-Iodothioanisole is C8H8IOS, and its molecular weight is approximately 247.11 g/mol. The compound is a colorless to pale yellow liquid at room temperature and exhibits moderate solubility in common organic solvents such as dichloromethane, ethyl acetate, and toluene. These physical properties make it easy to handle and manipulate in laboratory settings.

In recent years, the application of 2-Iodothioanisole has expanded significantly due to its unique reactivity. One of the key areas where this compound has found extensive use is in the synthesis of complex organic molecules, particularly those with sulfur-containing functionalities. The presence of the iodine atom allows for efficient coupling reactions, such as Suzuki-Miyaura coupling and Sonogashira coupling, which are crucial in the construction of complex molecular architectures.

Beyond its role as a synthetic intermediate, 2-Iodothioanisole has also shown promise in the development of novel pharmaceuticals. Sulfur-containing compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The iodine atom in 2-Iodothioanisole can be readily replaced by other functional groups through various substitution reactions, allowing for the synthesis of a wide range of bioactive molecules.

A recent study published in the Journal of Medicinal Chemistry highlighted the potential of 2-Iodothioanisole-derived compounds as potent inhibitors of specific enzymes involved in cancer cell proliferation. The researchers demonstrated that these compounds exhibited selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells. This finding underscores the importance of 2-Iodothioanisole as a starting material for the development of targeted cancer therapies.

In addition to its applications in pharmaceutical research, 2-Iodothioanisole has also been explored for its potential use in materials science. The unique electronic properties conferred by the thioether group make it an attractive candidate for the synthesis of conductive polymers and other advanced materials. Recent advancements in this area have shown that 2-Iodothioanisole-based polymers exhibit enhanced electrical conductivity and stability, making them suitable for use in electronic devices and sensors.

The environmental impact of chemical compounds is an increasingly important consideration in modern research. Studies have shown that 2-Iodothioanisole can be synthesized using green chemistry principles, which aim to minimize waste and reduce the use of hazardous substances. This approach not only aligns with sustainable development goals but also ensures that the compound can be produced on a larger scale without significant environmental concerns.

In conclusion, 2-Iodothioanisole (CAS No. 33775-94-9) is a multifaceted compound with a wide range of applications in chemical and pharmaceutical research. Its unique molecular structure and reactivity make it an invaluable tool for synthetic chemists and drug developers alike. As research continues to uncover new possibilities for this compound, it is likely that its importance will only continue to grow in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:33775-94-9)2-Iodothioanisole
A949789
Purity:99%
Quantity:25g
Price ($):226.0
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